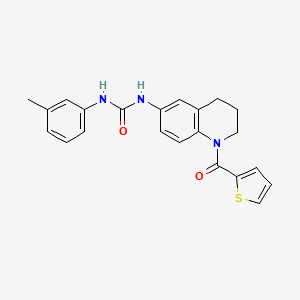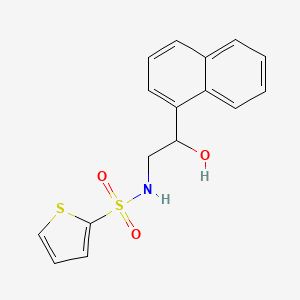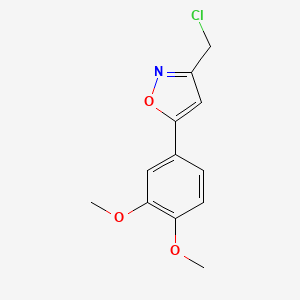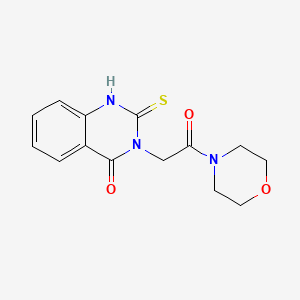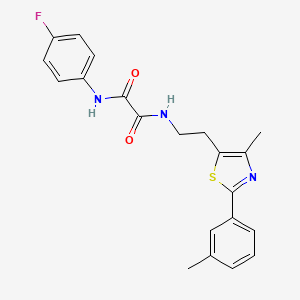
5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is a flavonoid compound . It is also known as (+/-)-5,7,3’-Trihydroxy-4’-methoxyflavanone or (+/-)-Hesperetin . It is a light yellow to light tan powder with a faint fatty vanillic aroma .
Molecular Structure Analysis
The molecular formula of 5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is C16H14O6 . Its average mass is 302.28 Da . More detailed structural information can be obtained from resources like ChemSpider .Chemical Reactions Analysis
Flavonoids like 5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one have been studied for their potential as tyrosinase inhibitors . Tyrosinase is a multifunctional glycosylated and copper-containing oxidase that plays a pivotal role in catalyzing the two key steps of melanogenesis: tyrosine’s hydroxylation to dihydroxyphenylalanine (DOPA), and oxidation of the latter species to dopaquinone .Physical And Chemical Properties Analysis
5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is sparingly soluble in water and soluble in ethanol . It is a light yellow to light tan powder with a faint fatty vanillic aroma .Wissenschaftliche Forschungsanwendungen
Antioxidant and Free Radical Scavenging
Flavonoids, including 5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one, are known for their antioxidant properties. They can neutralize harmful free radicals in the body, potentially reducing the risk of various diseases .
Anti-Cancer
Some flavonoids have been found to have anti-cancer properties. They may inhibit the growth of cancer cells and induce apoptosis (programmed cell death). However, more research is needed to confirm these effects for 5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one .
Anti-Inflammatory
Flavonoids can also have anti-inflammatory effects. They may inhibit the production of molecules that promote inflammation, potentially helping to manage conditions like arthritis .
Anti-Arrhythmic
Some flavonoids have been found to have anti-arrhythmic effects, meaning they can help regulate heart rhythm. This could potentially be a useful application for 5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one .
Vasorelaxant
Flavonoids can help relax blood vessels, potentially improving blood flow and reducing blood pressure. This vasorelaxant effect could be another potential application for 5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one .
Synthesis of Aminomethyl Derivatives
5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one can be used as a starting point for the synthesis of aminomethyl derivatives. These derivatives could have a variety of potential applications, including as inhibitors of cyclin-dependent kinases, which are involved in cell cycle regulation .
Eigenschaften
IUPAC Name |
5,7-dihydroxy-3-(2-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-13-5-3-2-4-10(13)11-8-21-14-7-9(17)6-12(18)15(14)16(11)19/h2-8,17-18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUDWBFIVIMNPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

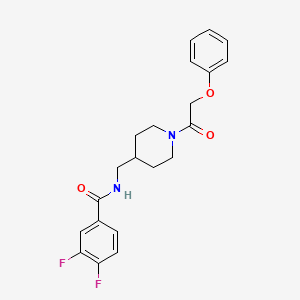
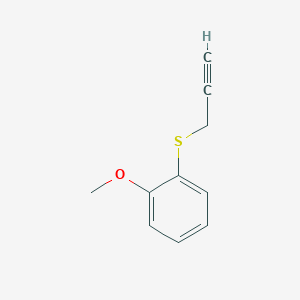
![8-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2770839.png)
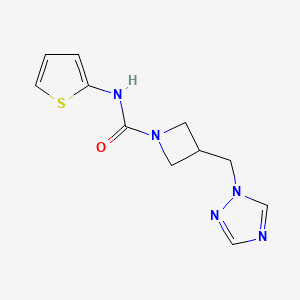
![Methyl 4-amino-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B2770843.png)
![[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2770845.png)
